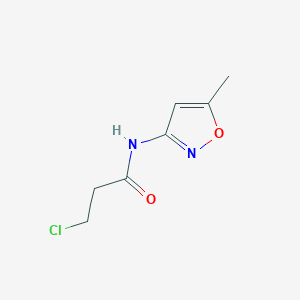

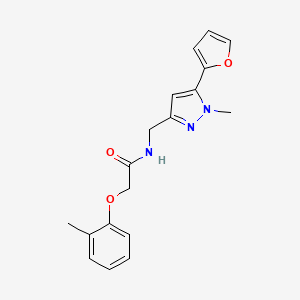

![molecular formula C19H25N3OS B2707692 1-(3-苯基丙基)-3-{1-[(噻吩-3-基)甲基]吡咯烷-3-基}脲 CAS No. 2097912-47-3](/img/structure/B2707692.png)

1-(3-苯基丙基)-3-{1-[(噻吩-3-基)甲基]吡咯烷-3-基}脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl (C=O) functional group. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also includes a phenyl group (a ring of 6 carbon atoms, akin to benzene) and a thiophene group (a ring of 4 carbon atoms and a sulfur atom).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl, pyrrolidine, and thiophene groups. The exact synthesis process would depend on the specific reactions used to form the bonds between these groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring could introduce some interesting 3D structure because it is a non-planar cyclic amine . The thiophene and phenyl rings are aromatic and planar. The overall 3D structure would also be influenced by the urea group.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The amine groups in the urea part of the molecule could potentially participate in acid-base reactions. The aromatic rings (phenyl and thiophenyl groups) might undergo electrophilic aromatic substitution reactions under certain conditions .科学研究应用

Anti-Inflammatory Activity

The synthesis of this compound involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, leading to the formation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. This compound serves as a starting material for the creation of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. Notably, these derivatives have demonstrated potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Properties

The newly synthesized compounds exhibit promising antioxidant effects. Specifically, they demonstrate α, α-diphenyl-β-picrylhydrazyl scavenging activity and inhibit lipid peroxidation. Compound 1, in particular, shows hopeful anti-inflammatory and antioxidant activities .

Antibacterial Potential

Chalcones, from which this compound is derived, are known for their antibacterial properties. By incorporating the thiophene moiety, we enhance the biological efficiency of the resulting heterocyclic derivatives. These compounds may contribute to combating bacterial infections .

Anti-Tumor Effects

Chalcones and pyridine derivatives have previously demonstrated anti-tumor effects. Given the structural features of our compound, further investigations into its potential as an anti-cancer agent are warranted .

Serotonin Antagonism

Thiophene-containing compounds have been explored as serotonin antagonists. Although not directly studied for this purpose, our compound’s structural elements suggest potential interactions with serotonin receptors, making it an interesting avenue for further research .

Bioisosteric Replacement

The thiophene moiety serves as a bioisostere for benzene. For instance, replacing the benzene ring of certain drugs with thiophene can lead to improved pharmacokinetics, such as prolonged half-life .

作用机制

Without specific information on what this compound is used for, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound’s structure suggests it could potentially interact with a variety of biological targets .

属性

IUPAC Name |

1-(3-phenylpropyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c23-19(20-10-4-7-16-5-2-1-3-6-16)21-18-8-11-22(14-18)13-17-9-12-24-15-17/h1-3,5-6,9,12,15,18H,4,7-8,10-11,13-14H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXREHPTPYSABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

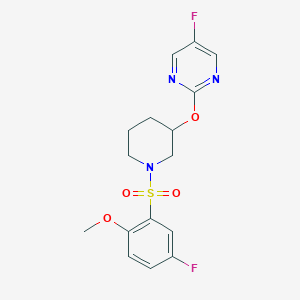

![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)

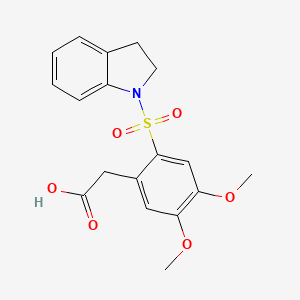

![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)

![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)

![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)

![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)